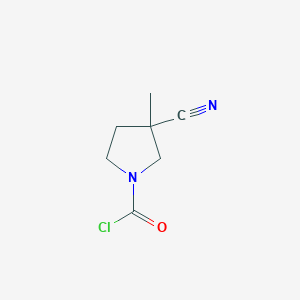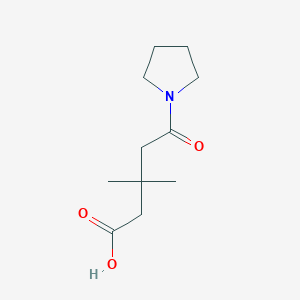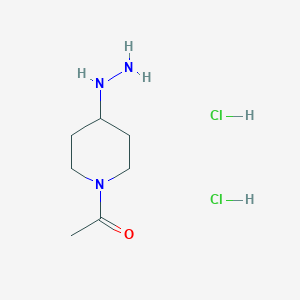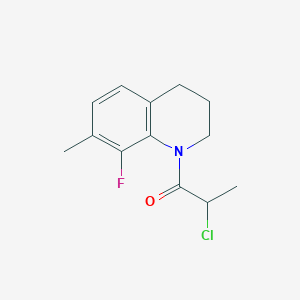
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one, also known as CTK8F7, is a chemical compound that is used in scientific research. It is a quinoline derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell signaling pathways. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, it has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its relative ease of synthesis, which makes it readily available for research purposes. In addition, it has been shown to have potent anti-tumor activity in vitro, which makes it a promising candidate for further investigation as a potential anticancer drug. However, one limitation of using this compound in lab experiments is its lack of in vivo data, which makes it difficult to assess its potential efficacy and toxicity in animal models.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Another direction is to investigate its mechanism of action in more detail, in order to identify its molecular targets and pathways. In addition, further studies are needed to assess its potential efficacy and toxicity in animal models, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves the reaction of 8-fluoro-7-methyl-3,4-dihydroquinoline-1(2H)-one with 2-chloro-1-propanone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a white solid with a melting point of 102-104°C.
Aplicaciones Científicas De Investigación
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been used in scientific research for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to have anti-tumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides that are associated with the disease.
Propiedades
IUPAC Name |
2-chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-8-5-6-10-4-3-7-16(12(10)11(8)15)13(17)9(2)14/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYQAQFPTHVNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2C(=O)C(C)Cl)C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

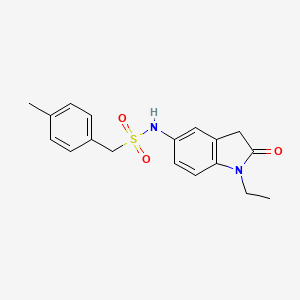


![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
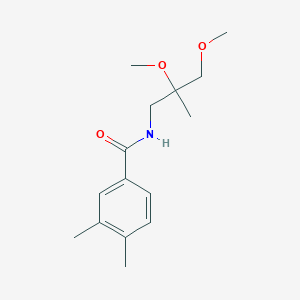
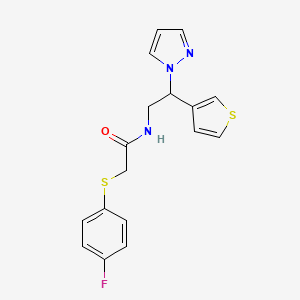
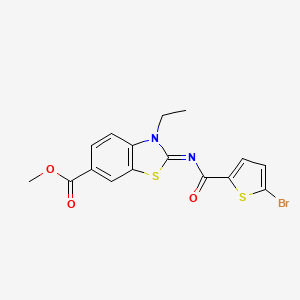
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2739934.png)

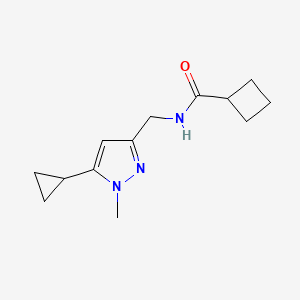
![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide](/img/structure/B2739939.png)
